molecular formula C11H12N2O3 B7814203 (1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid

(1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid

Cat. No.: B7814203
M. Wt: 220.22 g/mol
InChI Key: WYUQWLMROWXNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid is a chemical compound belonging to the benzodiazole family, characterized by its unique structure and potential applications in various scientific fields. This compound features a benzodiazole core with two methyl groups and a carboxylic acid functional group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid typically involves the following steps:

  • Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce additional functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

  • Substitution: Substitution reactions can involve the replacement of hydrogen atoms or other substituents on the benzodiazole ring with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Methyl iodide, dimethyl sulfate, and various nucleophiles.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

  • Substitution Products: Substituted derivatives with different functional groups attached to the benzodiazole ring.

Scientific Research Applications

(1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

(1,3-Dimethyl-2-oxo-1,3-benzodiazol-5-yl)acetic acid can be compared to other similar compounds, such as:

  • Indole Derivatives: Similar in structure but with different functional groups and biological activities.

  • Imidazole Derivatives: Contains a five-membered ring with two nitrogen atoms, exhibiting different chemical properties and applications.

  • Benzodiazole Derivatives: Other benzodiazole compounds with varying substituents and functional groups.

These compounds share structural similarities but differ in their specific properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12-8-4-3-7(6-10(14)15)5-9(8)13(2)11(12)16/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUQWLMROWXNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CC(=O)O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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